Chemical structure and molecular weight of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate
Chemical structure and molecular weight of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical structure, molecular weight, and key characteristics of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate. It is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development, offering insights into its synthesis and structural elucidation.
Introduction
1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate is a derivative of benzotriazole, a well-established heterocyclic compound known for its wide range of applications, including as a corrosion inhibitor and a synthetic auxiliary in medicinal chemistry. The "-ium-3-olate" nomenclature signifies that this molecule is a zwitterion, also known as an inner salt. Specifically, it is the N-oxide of 1-propyl-1H-1,2,3-benzotriazole, where the oxygen atom is coordinated to the N-3 position of the benzotriazole ring, resulting in a formal positive charge on the nitrogen and a negative charge on the oxygen. This structural feature can significantly influence the compound's chemical reactivity, polarity, and biological activity compared to its non-oxidized precursor.
Chemical Structure and Molecular Properties
The chemical structure of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate is characterized by a propyl group attached to the N-1 position of the benzotriazole ring system, with an N-oxide function at the N-3 position.
Below is a table summarizing the key molecular properties of this compound.
| Property | Value | Source |
| Chemical Name | 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate | - |
| CAS Number | 360787-15-1 | [1] |
| Molecular Formula | C₉H₁₁N₃O | Deduced |
| Molecular Weight | 177.21 g/mol | Calculated |
| Canonical SMILES | CCCN1C2=CC=CC=C2N(=N1)[O-] | Deduced |
| InChI Key | InChI=1S/C9H11N3O/c1-2-6-12-8-5-3-4-7-9(8)10-11(12)13/h3-5,7H,2,6H2,1H3 | Deduced |
The zwitterionic nature of the N-oxide group introduces a significant dipole moment to the molecule, which is expected to increase its polarity and potentially its water solubility compared to the parent 1-propyl-1H-1,2,3-benzotriazole.
Structural Diagram:
Caption: Chemical structure of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate.
Synthesis Methodology
The synthesis of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate can be approached in a two-step process, starting from the commercially available 1H-benzotriazole. The general strategy involves the N-alkylation of the benzotriazole ring followed by N-oxidation.
Step 1: Synthesis of 1-Propyl-1H-1,2,3-benzotriazole
The first step is the regioselective N-alkylation of 1H-benzotriazole to introduce the propyl group at the N-1 position. While alkylation of benzotriazole can lead to a mixture of N-1 and N-2 isomers, reaction conditions can be optimized to favor the N-1 product. A common method involves the reaction of 1H-benzotriazole with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.
Experimental Protocol:
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Reaction Setup: To a solution of 1H-benzotriazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).
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Alkylation: To the stirred suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.
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Reaction Monitoring: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 50-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate 1-propyl-1H-1,2,3-benzotriazole.
Step 2: N-Oxidation to 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate
The second step involves the selective N-oxidation of the synthesized 1-propyl-1H-1,2,3-benzotriazole. Based on literature precedents for the N-oxidation of similar benzotriazole derivatives, a common method utilizes a peroxy acid, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). A procedure adapted from the work of Katritzky et al. on the N-oxidation of α-benzotriazolylpyridines is proposed.[2]
Experimental Protocol:
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Reaction Setup: Dissolve the purified 1-propyl-1H-1,2,3-benzotriazole (1.0 eq) in glacial acetic acid.
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Oxidation: To this solution, add an excess of a 30% hydrogen peroxide solution (e.g., 5-10 eq) dropwise while maintaining the temperature with an ice bath.
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Reaction Conditions: The reaction mixture is then heated, for example, under reflux, for an extended period (e.g., 24-48 hours) to ensure complete oxidation. The reaction progress should be monitored by TLC.
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Work-up and Purification: After cooling to room temperature, the reaction mixture is carefully concentrated under reduced pressure to remove the excess acetic acid and hydrogen peroxide. The residue is then neutralized with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The organic extracts are dried and concentrated. The final product, 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate, can be purified by recrystallization or column chromatography.
Caption: Synthetic workflow for 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate.
Structural Characterization and Analytical Data
The definitive identification of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate requires a combination of spectroscopic techniques. Below are the expected analytical data based on the proposed structure and general principles of spectroscopy for related compounds.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the propyl group: a triplet for the methyl protons (CH₃), a multiplet for the methylene protons adjacent to the methyl group (-CH₂-CH₃), and a triplet for the methylene protons attached to the nitrogen atom (N-CH₂-). The aromatic protons of the benzotriazole ring will appear as multiplets in the downfield region. The N-oxidation is likely to cause a downfield shift of the proton at the 4-position of the benzotriazole ring. |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the three carbons of the propyl group and the six carbons of the benzotriazole ring. The chemical shifts will be indicative of their electronic environment. |
| Mass Spectrometry (MS) | Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is expected at m/z 177 or 178, respectively. |
| Infrared (IR) Spectroscopy | The IR spectrum should display characteristic absorption bands for the aromatic C-H and C=C stretching vibrations. A strong band corresponding to the N-O stretching vibration is expected, typically in the region of 1200-1300 cm⁻¹. |
Potential Applications and Future Research
While specific applications for 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate are not extensively documented in the current literature, its structural features suggest several areas of potential interest for researchers.
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Medicinal Chemistry: The introduction of an N-oxide functionality can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. N-oxides are often more polar and can exhibit different biological activities compared to their parent compounds. This makes 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate a candidate for screening in various biological assays.
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Materials Science: The zwitterionic nature of the compound could be explored for the development of new materials, such as ionic liquids or components of charge-transfer complexes.
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Synthetic Chemistry: The N-oxide group can act as an internal oxidizing agent or participate in various cycloaddition reactions, opening up possibilities for the synthesis of novel heterocyclic systems.
Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential in various scientific and technological fields.
References
- Katritzky, A. R., et al. α-BENZOTRIAZOLYLPYRIDINES AND THEIR N-OXIDES. ARKIVOC 2001 (v) 39-47.
- Katritzky, A. R., et al. Conversions by Dimethyldioxirane of 1-Alkylbenzotriazoles into Their N-Oxides and of 2-Alkylbenzotriazoles into 2-Alkyl-trans-4,5,6,7-diepoxy-4,5,6,7-tetrahydrobenzotriazoles. The Journal of Organic Chemistry 2001, 66 (16), 5585-5589.


